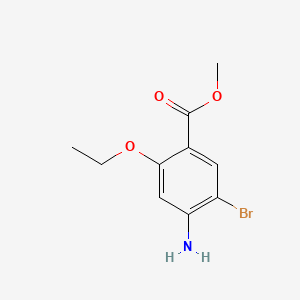

Methyl 4-amino-5-bromo-2-ethoxybenzoate

Description

Methyl 4-amino-5-bromo-2-ethoxybenzoate is a substituted benzoate ester characterized by a bromine atom at position 5, an amino group at position 4, and an ethoxy group at position 2 of the aromatic ring. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties. Its structural determination and crystallographic analysis often employ software like SHELX for refinement and validation of molecular geometry .

Properties

IUPAC Name |

methyl 4-amino-5-bromo-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLOMRTZTQKAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-bromo-2-ethoxybenzoate typically involves the bromination of methyl 4-amino-2-ethoxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures that the compound meets the required quality standards for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: The compound can be reduced to remove the bromo group or to convert the amino group to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, nitric acid in concentrated form.

Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst

Major Products Formed

Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Scientific Research Applications

Methyl 4-amino-5-bromo-2-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-bromo-2-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and bromo groups allows it to form covalent or non-covalent interactions with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the methyl ester family of substituted benzoic acids. Below is a detailed comparison with analogous derivatives:

Substituent Effects on Reactivity and Stability

- Methyl Salicylate (Methyl 2-hydroxybenzoate): Lacks bromine and amino groups but includes a hydroxyl group at position 2. This substitution confers acidity (pKa ~8.3) and UV absorption properties, making it useful in fragrances and topical analgesics. In contrast, the bromine and amino groups in Methyl 4-amino-5-bromo-2-ethoxybenzoate increase molecular weight (MW: ~274.1 g/mol vs. 152.1 g/mol) and steric hindrance, reducing volatility but enhancing thermal stability .

- Sandaracopimaric Acid Methyl Esters: These diterpene-derived esters (e.g., compound 4 in ) exhibit non-aromatic fused-ring systems. This compound’s aromaticity allows for π-π stacking in crystallography, whereas diterpene esters rely on van der Waals interactions for stability .

Physicochemical Properties

| Property | This compound | Methyl Salicylate | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight | ~274.1 g/mol | 152.1 g/mol | ~316.4 g/mol |

| Boiling Point | >250°C (decomposes) | 222°C | 290–310°C |

| Solubility | Moderate in DMSO, low in water | Miscible in ethanol | Insoluble in polar solvents |

| Key Applications | Pharmaceutical intermediates | Fragrances, analgesics | Resin plasticizers |

Data derived from gas chromatography (GC) analyses of methyl esters and VOC property tables .

Functional Group Interactions

- Bromine vs. Hydroxyl Groups : Bromine’s electronegativity (2.96) directs electrophilic substitution to the para position, whereas hydroxyl groups participate in hydrogen bonding, as seen in Methyl Violet derivatives .

- Ethoxy vs. Methyl Groups: The ethoxy substituent in this compound increases lipophilicity (logP ~2.8) compared to simpler methyl esters (logP ~1.5–2.0), impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.